molecular formula C13H15Cl2NO2 B2832209 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid CAS No. 1040350-76-2

1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid

Cat. No.: B2832209
CAS No.: 1040350-76-2
M. Wt: 288.17
InChI Key: VJOZKEXZPIADML-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid typically involves the following steps:

  • Benzyl Protection: The starting material, 2,6-dichlorobenzyl chloride, undergoes protection to prevent unwanted side reactions.

  • Piperidine Formation: The protected dichlorobenzyl chloride is then reacted with piperidine under controlled conditions to form the piperidine ring.

  • Carboxylation: The resulting piperidine derivative is subjected to carboxylation to introduce the carboxylic acid group at the 2-position of the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the benzyl or piperidine ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced analogs with different chemical properties.

  • Substitution Products: Substituted derivatives with new functional groups.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group enhances its binding affinity to certain receptors, leading to biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

  • Piperidine-2-carboxylic acid: Lacks the dichlorobenzyl group, resulting in different chemical properties and biological activities.

  • 2,6-Dichlorobenzyl derivatives: Other derivatives with different substituents on the benzyl group, leading to varied effects.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-10-4-3-5-11(15)9(10)8-16-7-2-1-6-12(16)13(17)18/h3-5,12H,1-2,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOZKEXZPIADML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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